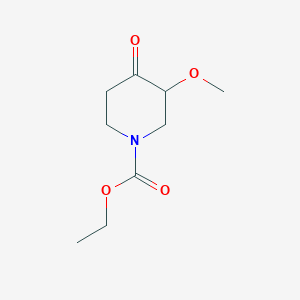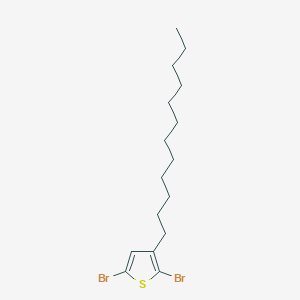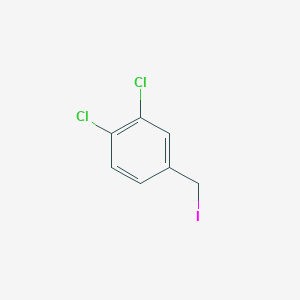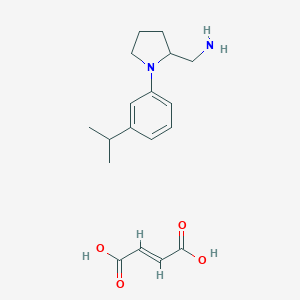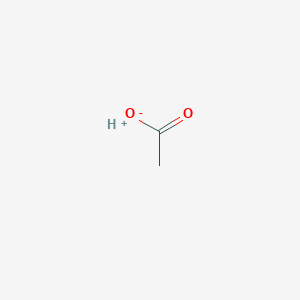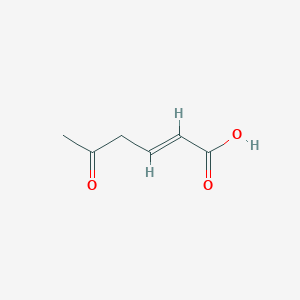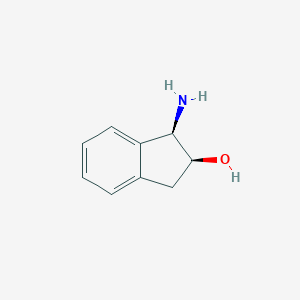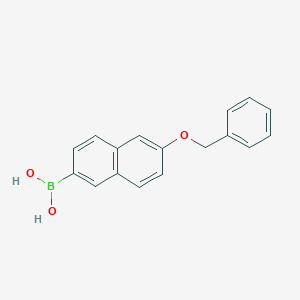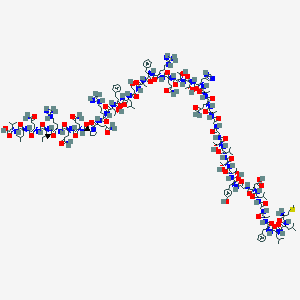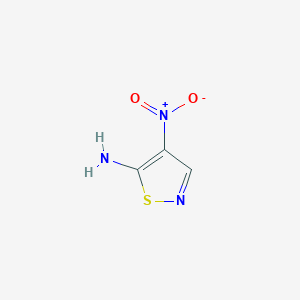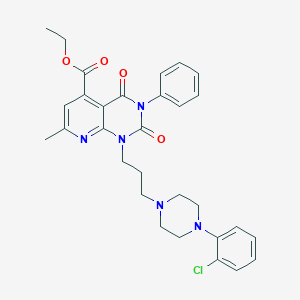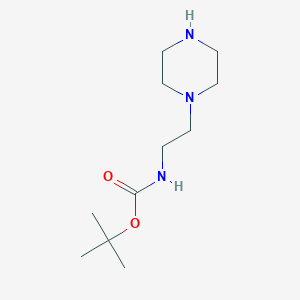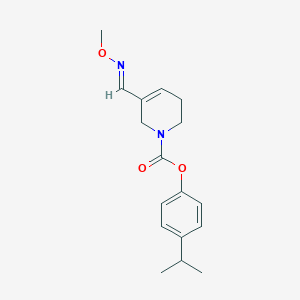
4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate, also known as IMD-0354, is a small molecule inhibitor that has been widely used in scientific research. This compound has been shown to have anti-inflammatory and anti-tumor effects, making it a promising candidate for the development of new drugs.
作用机制
4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate works by inhibiting the activity of the NF-κB pathway. This pathway is involved in the regulation of inflammation and immune responses. When activated, it leads to the production of pro-inflammatory cytokines and chemokines, which can cause tissue damage and contribute to the development of certain diseases. 4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate inhibits the activity of the IKK complex, which is responsible for the activation of the NF-κB pathway. This leads to a reduction in the production of pro-inflammatory cytokines and chemokines, resulting in a decrease in inflammation and immune responses.
生化和生理效应
4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been shown to have anti-inflammatory and anti-tumor effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, resulting in a decrease in inflammation. It has also been shown to inhibit the growth of certain types of cancer cells. In addition, 4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of 4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is its specificity for the NF-κB pathway. It has been shown to inhibit the activity of this pathway without affecting other signaling pathways. This makes it a useful tool for studying the role of the NF-κB pathway in various biological processes. However, one limitation of 4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is its low solubility in water. This can make it difficult to use in certain experiments and may require the use of organic solvents.
未来方向
There are several future directions for the use of 4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate in scientific research. One area of interest is the development of new drugs based on 4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate. Its anti-inflammatory and anti-tumor effects make it a promising candidate for the development of new drugs for the treatment of various diseases. Another area of interest is the use of 4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate in the treatment of neurodegenerative diseases. Its neuroprotective effects make it a potential candidate for the treatment of diseases such as Alzheimer's and Parkinson's. Finally, there is interest in studying the role of 4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate in the regulation of other biological processes, such as cell differentiation and apoptosis.
合成方法
4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate can be synthesized using a multi-step process. The first step involves the synthesis of 4-isopropylphenylacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylic acid to give 4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate. The overall yield of this synthesis method is around 20%.
科学研究应用
4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been extensively studied for its anti-inflammatory and anti-tumor effects. It has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. Inhibition of this pathway has been shown to reduce inflammation and prevent the development of certain types of cancer. 4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
属性
CAS 编号 |
145071-49-4 |
|---|---|
产品名称 |
4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate |
分子式 |
C17H22N2O3 |
分子量 |
302.37 g/mol |
IUPAC 名称 |
(4-propan-2-ylphenyl) 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C17H22N2O3/c1-13(2)15-6-8-16(9-7-15)22-17(20)19-10-4-5-14(12-19)11-18-21-3/h5-9,11,13H,4,10,12H2,1-3H3/b18-11+ |
InChI 键 |
BCRQFJUSADVDQY-WOJGMQOQSA-N |
手性 SMILES |
CC(C)C1=CC=C(C=C1)OC(=O)N2CCC=C(C2)/C=N/OC |
SMILES |
CC(C)C1=CC=C(C=C1)OC(=O)N2CCC=C(C2)C=NOC |
规范 SMILES |
CC(C)C1=CC=C(C=C1)OC(=O)N2CCC=C(C2)C=NOC |
其他 CAS 编号 |
145071-49-4 |
同义词 |
1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-5-((methoxyimino)methyl)-, 4-(1-methylethyl)phenyl ester, (E)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



